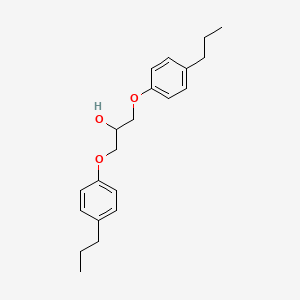

1,3-Bis(4-propylphenoxy)propan-2-ol

Description

1,3-Bis(4-propylphenoxy)propan-2-ol is a propan-2-ol derivative featuring two 4-propylphenoxy substituents at the 1- and 3-positions.

Properties

Molecular Formula |

C21H28O3 |

|---|---|

Molecular Weight |

328.4 g/mol |

IUPAC Name |

1,3-bis(4-propylphenoxy)propan-2-ol |

InChI |

InChI=1S/C21H28O3/c1-3-5-17-7-11-20(12-8-17)23-15-19(22)16-24-21-13-9-18(6-4-2)10-14-21/h7-14,19,22H,3-6,15-16H2,1-2H3 |

InChI Key |

HUNNWRPLGWMIFB-UHFFFAOYSA-N |

Canonical SMILES |

CCCC1=CC=C(C=C1)OCC(COC2=CC=C(C=C2)CCC)O |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Ether-Functionalized Derivatives

1,3-Bis(2-chloro/azido/aminoethoxy)propan-2-ol Derivatives These compounds (e.g., 1,3-Bis(2-chloroethoxy)propan-2-ol, 1,3-Bis(2-azidoethoxy)propan-2-ol, and 1,3-Bis(2-aminoethoxy)propan-2-ol) share the propan-2-ol backbone but differ in substituents. Key distinctions include:

- Synthesis: The chloroethoxy derivative is synthesized via BF₃-catalyzed esterification (64.6% yield), while the azido and amino derivatives involve nucleophilic substitution (92% yield for azido) and Staudinger reduction, respectively .

Amino-Functionalized Derivatives

1,3-Bis(bis(pyridin-2-ylmethyl)amino)propan-2-ol This compound features pyridylmethylamino arms, enabling strong metal coordination. Compared to the target compound:

- Coordination Chemistry: Forms stable Cu(II) complexes with distorted square planar geometry (e.g., Cu₂(I)(OH₂)(Cl)₃·2H₂O) . The target’s phenoxy groups may exhibit weaker metal-binding affinity but greater steric hindrance.

- Applications : Used in catalysis and metal-organic frameworks (MOFs) , whereas the target’s lipophilic groups may favor membrane permeability in drug design.

Glycol Derivatives (Tripropylene Glycol)

Tripropylene glycol (CASRN 24800-44-0) is a polyether glycol with distinct properties:

- Physical Properties : Lower log P (hydrophilic) vs. the target compound’s higher log P (lipophilic).

- Toxicity: Classified as low-priority (LPS) by the EPA due to minimal health risks , whereas phenoxy derivatives may require more rigorous toxicity profiling.

Research Findings and Data Gaps

- Synthetic Challenges: The target compound’s 4-propylphenoxy groups likely require advanced coupling reagents (e.g., Mitsunobu conditions) compared to simpler ethoxy derivatives .

- Structural Analysis: The Cu(II) complex in highlights how substituent bulkiness (picolylamine vs. phenoxy) affects coordination geometry—critical for designing metal-binding agents.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.